3,4-dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 3,4-dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a 1,3,4-thiadiazole core substituted with a sulfur-linked ethylketone moiety and a 2-(trifluoromethyl)phenylamino group. The benzamide moiety is substituted with 3,4-dimethoxy groups, enhancing electron-donating properties.
Properties
IUPAC Name |
3,4-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O4S2/c1-30-14-8-7-11(9-15(14)31-2)17(29)25-18-26-27-19(33-18)32-10-16(28)24-13-6-4-3-5-12(13)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGHTGHHXCZMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article summarizes the findings related to its biological activity, including data from various studies and case analyses.
Chemical Structure and Properties
The compound features a complex structure characterized by a 1,3,4-thiadiazole ring, which is known for its diverse biological activities. The presence of the trifluoromethyl group is notable as it can enhance the lipophilicity and metabolic stability of the molecule.
Structural Formula
Anticancer Properties
Numerous studies have investigated the anticancer potential of thiadiazole derivatives, including those similar to this compound. The following table summarizes key findings from relevant research:
The anticancer activity of compounds containing the thiadiazole moiety often involves:
- Inhibition of cell proliferation : Many derivatives have shown significant suppression of cancer cell growth.
- Induction of apoptosis : Studies indicate that these compounds can activate apoptotic pathways through caspase activation.
- Cell cycle arrest : Certain derivatives have been shown to halt the cell cycle at specific phases, preventing further division.
Additional Biological Activities
Beyond anticancer properties, this compound may exhibit other biological activities such as:
- Antimicrobial effects : Compounds with similar structures have been reported to possess antibacterial properties.
- Anti-inflammatory effects : Thiadiazole derivatives are being explored for their potential in reducing inflammation.
Case Study 1: Anticancer Activity Evaluation
In a controlled study evaluating the compound's efficacy against various cancer cell lines using the MTT assay:
- Objective : To determine the cytotoxic effects and IC50 values.
- Results : The compound demonstrated selective toxicity towards cancer cells while sparing normal cells.
Case Study 2: Structure–Activity Relationship Analysis
A detailed structure–activity relationship (SAR) analysis was conducted to identify how modifications to the thiadiazole ring influence biological activity:
- Findings : Substituents on the phenyl ring significantly affect potency; specifically, the introduction of trifluoromethyl groups enhances activity against certain cancer types.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Critical Analysis of Key Differences
A. Structural Features
- In contrast, the trifluoromethyl group introduces electron-withdrawing effects, improving metabolic stability .
- Core Heterocycles : Thiadiazoles (target, ) exhibit greater aromatic stability compared to triazoles (), affecting tautomerism and reactivity. Thiazoles () offer distinct hydrogen-bonding capabilities critical for enzyme inhibition .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for constructing the thiadiazole core in this compound, and how can reaction conditions be optimized to improve yield?
- Key Steps :
- Thiadiazole ring formation : Cyclization using concentrated sulfuric acid (24 hours at 293–298 K) achieves >95% yield. Critical parameters include prolonged acid treatment and ice quenching .
- Acylation : React the thiadiazole intermediate with benzoyl chloride in pyridine at room temperature. Excess acyl chloride (1.2–1.5 equivalents) ensures complete coupling .
- Optimization :
- Temperature : Maintain 293–298 K during cyclization to prevent side reactions .
- Solvent : Use ethanol for intermediate purification to enhance crystallinity .
- Reaction Time : Extend acylation to 12–18 hours for quantitative conversion, monitored by TLC (chloroform:acetone 3:1) .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign chemical shifts to verify the benzamide (δ ~7.5–8.5 ppm for aromatic protons) and thiadiazole (δ ~6.8–7.2 ppm for NH groups) moieties. Compare with reference spectra of analogous thiadiazoles .
- Mass Spectrometry (MS) :
- Use FAB-MS or ESI-MS to confirm molecular weight (e.g., observed [M+H]+ within 0.1 Da of theoretical value). For derivatives, isotopic patterns for Cl/F atoms aid validation .
- Infrared Spectroscopy (IR) :
- Identify amide C=O stretches (~1650–1670 cm⁻¹) and thioether C-S vibrations (~680–720 cm⁻¹) .
Q. What are common biological targets for this compound, and how can initial bioactivity screens be designed?
- Targets : Thiadiazoles often inhibit enzymes (e.g., kinases, proteases) or disrupt protein-protein interactions .
- Screening Methodology :
- In vitro assays : Use fluorescence-based enzymatic inhibition assays (e.g., trypsin-like proteases) with IC50 determination .
- Cell-based models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to non-malignant cells to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictory data between computational binding predictions and experimental binding assays?
- Cross-Validation Strategies :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to validate docking-predicted affinities .
- Alanine Scanning Mutagenesis : Test if mutations to predicted binding residues (e.g., catalytic lysine) abolish activity, confirming target engagement .
- Data Reconciliation :
- Adjust docking parameters (e.g., solvation effects, protein flexibility) to better align with experimental IC50 values .
Q. What methodological considerations are critical when performing stability studies under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–10) at 310 K for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stability : Heat samples to 323 K in DMSO or aqueous solution. Use TGA/DSC to detect decomposition thresholds .
- Data Interpretation :
- Correlate stability with functional group susceptibility (e.g., hydrolysis of the thioether linkage at pH < 3) .
Q. How can molecular docking simulations be validated experimentally to confirm hypothesized target interactions?
- Integrated Workflow :
Docking : Use AutoDock Vina to predict binding poses with the target enzyme’s active site .
Competitive Binding Assays : Co-incubate with a known inhibitor (e.g., ATP for kinases) and measure IC50 shifts indicative of competitive behavior .
X-ray Crystallography : Resolve co-crystal structures to confirm docking-predicted binding modes (if feasible) .
Q. What strategies are recommended for designing derivatives with enhanced pharmacokinetic properties while maintaining target affinity?
- Structure-Activity Relationship (SAR) Approaches :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide ring to improve metabolic stability .
- Bioisosteric Replacement : Replace the thioether with a sulfone group to enhance solubility while retaining thiadiazole bioactivity .
- In Silico ADME Prediction :
- Use SwissADME to prioritize derivatives with favorable LogP (1–3) and high gastrointestinal absorption .
Data Contradiction Analysis Example
Scenario : Discrepancy observed between high computational binding affinity (Ki = 10 nM) and weak in vitro inhibition (IC50 = 1 µM).
- Root Cause :
- Overlooked solvation effects in docking simulations.
- Compound aggregation in assay buffer, reducing bioavailable concentration.
- Resolution :
- Repeat assays with 0.01% Tween-20 to prevent aggregation .
- Recalculate docking scores using explicit water molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
